molecular formula C10H11F3N2O B1465762 5-Amino-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide CAS No. 1247155-55-0

5-Amino-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide

Cat. No. B1465762
CAS RN: 1247155-55-0
M. Wt: 232.2 g/mol
InChI Key: HYHUBWZRMGBQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide, also known as 5-AMT-Bz, is an organic compound with a wide range of scientific applications. This compound has a unique combination of properties that make it an attractive choice for researchers looking to study protein-ligand interactions, enzymatic reactions, and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide is not fully understood. However, it is believed that the compound binds to proteins through hydrogen bonding and hydrophobic interactions. The compound is also believed to interact with other molecules, such as hormones and neurotransmitters, through hydrophobic interactions and electrostatic interactions.
Biochemical and Physiological Effects
5-Amino-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide has been shown to have a variety of biochemical and physiological effects. In particular, the compound has been shown to bind to proteins, hormones, and neurotransmitters, which can affect their function. The compound has also been shown to interact with enzymes and other molecules, which can affect their activity. In addition, the compound has been shown to have an effect on the expression of genes, which can affect the expression of proteins and other molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Amino-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide for laboratory experiments is its ability to bind to a wide range of proteins and other molecules. This makes it an ideal choice for studying protein-ligand interactions, enzymatic reactions, and other biochemical processes. The compound is also relatively stable, making it easy to store and handle. However, the compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 5-Amino-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide research. One potential direction is to investigate the effects of the compound on gene expression. Another potential direction is to investigate the effects of the compound on enzyme activity. Additionally, the compound could be used to study the binding of proteins to small molecules, such as hormones and neurotransmitters. Finally, the compound could be used to study the effects of drugs and other chemicals on biochemical processes.

Scientific Research Applications

5-Amino-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide has been used in a variety of scientific research applications, including protein-ligand interactions, enzymatic reactions, and other biochemical processes. In particular, the compound has been used to study the binding of proteins to small molecules, such as hormones, neurotransmitters, and other biologically active molecules. The compound has also been used to study the structure and function of enzymes, as well as to study the effects of drugs and other chemicals on biochemical processes.

properties

IUPAC Name

5-amino-2-methyl-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-6-2-3-7(14)4-8(6)9(16)15-5-10(11,12)13/h2-4H,5,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHUBWZRMGBQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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